

# A Comparative Guide to Clinical Trial Outcomes for Drug-Eluting Stents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: Ptca

Cat. No.: B1218239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of various drug-eluting stents (DES), focusing on key safety and efficacy outcomes from pivotal clinical trials. The data presented is intended to support researchers, scientists, and drug development professionals in understanding the landscape of DES technology and its clinical implications.

## Comparative Efficacy and Safety of Drug-Eluting Stents

The following tables summarize the clinical outcomes from major randomized controlled trials (RCTs) and post-market approval studies for different types of drug-eluting stents. The primary endpoints typically include Major Adverse Cardiac Events (MACE), a composite of cardiac death, myocardial infarction (MI), and target lesion revascularization (TLR); Target Lesion Failure (TLF), a composite of cardiac death, target vessel MI, and clinically indicated TLR; and Stent Thrombosis (ST).

## Everolimus-Eluting Stents (EES) vs. Sirolimus-Eluting Stents (SES)

Everolimus and sirolimus are both mTOR inhibitors that have demonstrated efficacy in preventing in-stent restenosis. The following table compares the long-term clinical outcomes of EES and SES from the SORT OUT IV trial.

| Clinical Outcome                   | Everolimus-Eluting Stent (EES) | Sirolimus-Eluting Stent (SES) | Hazard Ratio (95% CI) | p-value | Trial          | Follow-up |
|------------------------------------|--------------------------------|-------------------------------|-----------------------|---------|----------------|-----------|
| MACE                               | 14.0%                          | 17.4%                         | 0.80 (0.66 - 0.97)    | 0.02    | SORT OUT IV[1] | 5 Years   |
| Definite Stent Thrombosis          | 0.4%                           | 2.0%                          | 0.18 (0.07 - 0.46)    | <0.001  | SORT OUT IV[1] | 5 Years   |
| Very Late Definite ST ( $>1$ year) | 0.2%                           | 1.4%                          | 0.16 (0.05 - 0.53)    | <0.001  | SORT OUT IV[1] | 5 Years   |
| Target Lesion Revascularization    | 4.3%                           | 5.0%                          | -                     | 0.34    | RESET[2]       | 1 Year    |

## Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)

The RESOLUTE All Comers trial compared the performance of a zotarolimus-eluting stent with an everolimus-eluting stent in a broad patient population.

| Clinical Outcome                    | Zotarolimus-Eluting Stent (ZES) | Everolimus-Eluting Stent (EES) | p-value | Trial                  | Follow-up |
|-------------------------------------|---------------------------------|--------------------------------|---------|------------------------|-----------|
| Target Lesion Failure (TLF)         | 17.0%                           | 16.2%                          | 0.61    | RESOLUTE All Comers[3] | 5 Years   |
| Patient-Oriented Composite Endpoint | 35.3%                           | 32.0%                          | 0.11    | RESOLUTE All Comers[3] | 5 Years   |
| Definite/Probable Stent Thrombosis  | 2.8%                            | 1.8%                           | 0.12    | RESOLUTE All Comers[3] | 5 Years   |
| Target Lesion Revascularization     | 3.9%                            | 3.4%                           | 0.50    | RESOLUTE All Comers[4] | 1 Year    |

## Biodegradable Polymer DES vs. Permanent Polymer DES

The ISAR-TEST 4 trial investigated whether biodegradable polymer stents offer improved long-term outcomes compared to permanent polymer stents.

| Clinical Outcome                   | Biodegradable Polymer DES | Permanent Polymer DES | Hazard Ratio (95% CI) | p-value | Trial          | Follow-up |
|------------------------------------|---------------------------|-----------------------|-----------------------|---------|----------------|-----------|
| Primary Endpoint (MACE)            | 20.1%                     | 20.9%                 | 0.95 (0.80 - 1.13)    | 0.59    | ISAR-TEST 4[5] | 3 Years   |
| Definite/Probable Stent Thromboses | 1.2%                      | 1.7%                  | 0.71 (0.37 - 1.39)    | 0.32    | ISAR-TEST 4[5] | 3 Years   |

## Paclitaxel-Eluting Stents (PES) vs. Other DES

The SYNTAX trial compared PCI with a first-generation paclitaxel-eluting stent to coronary artery bypass grafting (CABG) in patients with complex coronary artery disease. The data below is for the PCI arm.

| Clinical Outcome                                | PCI with Paclitaxel-Eluting Stent | CABG  | Hazard Ratio (95% CI) | p-value | Trial     | Follow-up |
|-------------------------------------------------|-----------------------------------|-------|-----------------------|---------|-----------|-----------|
| MACCE<br>(All Patients)                         | 37.5%                             | 24.2% | -                     | <0.001  | SYNTAX[6] | 5 Years   |
| MACCE<br>(Left Main Disease)                    | 36.9%                             | 31.0% | 1.23 (0.95 - 1.59)    | 0.12    | SYNTAX[5] | 5 Years   |
| Death/Stroke/MI (3-Vessel Disease)              | 22.0%                             | 14.0% | -                     | <0.001  | SYNTAX[6] | 5 Years   |
| Repeat Revascularization<br>(Left Main Disease) | 26.7%                             | 15.5% | 1.82 (1.28 - 2.57)    | <0.01   | SYNTAX[5] | 5 Years   |
| Stent Thrombosis (Staged PCI)                   | 10.9%                             | -     | -                     | 0.005   | SYNTAX[7] | 5 Years   |

## Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. This section outlines the experimental protocols for the key trials cited in this guide.

## SORT OUT IV (Scandinavian Organization for Randomized Trials with Clinical Outcome IV)

- Study Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.

- Patient Population: Patients with coronary artery disease undergoing percutaneous coronary intervention. The trial had few exclusion criteria, enrolling a broad "all-comers" population.
- Inclusion Criteria: Patients aged >18 years with chronic stable angina or acute coronary syndromes.
- Exclusion Criteria: Patients with a life expectancy of less than 1 year.
- Intervention: Randomization to either an everolimus-eluting stent (Xience V) or a sirolimus-eluting stent (Cypher).
- Primary Endpoint: A composite of major adverse cardiac events (MACE), including cardiac death, myocardial infarction, and target vessel revascularization at 9 months.[\[1\]](#)
- Secondary Endpoints: The individual components of the primary endpoint and stent thrombosis.
- Statistical Analysis: The primary analysis was a non-inferiority comparison of the two stents for the primary endpoint. Time-to-event data were analyzed using Kaplan-Meier methods and Cox proportional hazards models.

## RESOLUTE All Comers

- Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[\[3\]](#)
- Patient Population: "All-comers" with stable coronary artery disease or acute coronary syndromes requiring revascularization.[\[4\]](#)
- Inclusion Criteria: Patients with at least one coronary lesion with >50% stenosis in a vessel of 2.25-4.0 mm in diameter.[\[8\]](#)
- Exclusion Criteria: Known intolerance to study medications, planned surgery within 6 months, or pregnancy.[\[4\]](#)
- Intervention: Randomization to either a zotarolimus-eluting stent (Resolute) or an everolimus-eluting stent (Xience V).[\[4\]](#)

- Primary Endpoint: Target lesion failure (TLF), a composite of cardiac death, target vessel myocardial infarction, or clinically indicated target lesion revascularization at 12 months.[4]
- Secondary Endpoints: The individual components of the primary endpoint, a patient-oriented composite endpoint (all-cause death, any myocardial infarction, any revascularization), and stent thrombosis.[3]
- Statistical Analysis: The primary analysis was a non-inferiority comparison. Time-to-event data were analyzed using the Kaplan-Meier method, and groups were compared with the log-rank test.

## ISAR-TEST 4 (Intracoronary Stenting and Angiographic Results: Test Efficacy of 3 Limus-Eluting Stents 4)

- Study Design: A prospective, randomized, open-label, active-controlled trial.[5]
- Patient Population: Patients with stable coronary disease or acute coronary syndromes undergoing DES implantation in de novo native-vessel coronary lesions.[5]
- Inclusion Criteria: Patients with ischemic symptoms or evidence of myocardial ischemia in the presence of  $\geq 50\%$  de novo stenosis in native coronary vessels.
- Exclusion Criteria: Patients with a target lesion in the left main stem or in cardiogenic shock.
- Intervention: Patients were randomly assigned to treatment with a biodegradable polymer sirolimus-eluting stent or a permanent polymer DES (either sirolimus-eluting Cypher or everolimus-eluting Xience).[5]
- Primary Endpoint: A composite of cardiac death, myocardial infarction related to the target vessel, or target lesion revascularization at 1 year.[5]
- Secondary Endpoints: Individual components of the primary endpoint and stent thrombosis.
- Statistical Analysis: The study was designed to assess the non-inferiority of the biodegradable polymer DES compared with the permanent polymer DES.

## SYNTAX (Synergy between PCI with Taxus and Cardiac Surgery)

- Study Design: A prospective, multicenter, multinational, randomized, controlled "all-comers" trial.[9]
- Patient Population: Patients with de novo three-vessel disease (3VD) and/or left main coronary artery disease.[9]
- Inclusion Criteria: Patients with angina or asymptomatic myocardial ischemia deemed suitable for revascularization by either PCI or CABG.[10]
- Exclusion Criteria: Patients not considered suitable for both treatment options.
- Intervention: Randomization to either percutaneous coronary intervention (PCI) with the paclitaxel-eluting TAXUS Express stent or coronary artery bypass grafting (CABG).[5]
- Primary Endpoint: Major adverse cardiac and cerebrovascular events (MACCE), a composite of all-cause death, stroke, myocardial infarction, or repeat revascularization at 12 months.[10]
- Secondary Endpoints: The individual components of the primary endpoint.
- Statistical Analysis: The study used a non-inferiority design to compare PCI with CABG.

## Visualizing Trial Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows of the key clinical trials discussed in this guide, providing a visual representation of the patient journey and key decision points.

[Click to download full resolution via product page](#)

SORT OUT IV Trial Workflow







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. One-Year Outcomes in "Real-World" Patients Treated With a Thin-Strut, Platinum-Chromium, Everolimus-Eluting Stent (from the PROMUS Element Plus US Post-Approval Study [PE-Plus PAS]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [hra.nhs.uk](http://hra.nhs.uk) [hra.nhs.uk]

- 3. Comparison of zotarolimus- and everolimus-eluting coronary stents: final 5-year report of the RESOLUTE all-comers trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolute All Comers - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Final 5 year results of SYNTAX, the RCT of CABG vs PCI | CTSNet [ctsnet.org]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 9. Lessons from the SYNTAX trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Outcomes for Drug-Eluting Stents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218239#clinical-trial-outcomes-for-different-types-of-drug-eluting-stents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)